molecular formula C41H44N4O20S B116846 Fura red CAS No. 149732-62-7

Fura red

Cat. No.: B116846
CAS No.: 149732-62-7
M. Wt: 944.9 g/mol
InChI Key: MCEXQZRGUKALLT-VVEOGCPPSA-N
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Description

Fura Red is a visible light-excitable fura-2 analog that offers unique possibilities for ratiometric measurement of Ca2+ in single cells by microphotometry, imaging, or flow cytometry when used with single excitation, green .


Synthesis Analysis

The synthesis of this compound has been studied in the context of its behavior under pressure. The fluorescent behavior of this compound is strongly dependent on temperature, pH, ionic strength, and pressure . It is crucial to understand the response of these dyes to pressure when applying calcium imaging technologies in the field of high-pressure bioscience .


Chemical Reactions Analysis

This compound is used to monitor calcium flux in cells. Its fluorescence intensity is reduced by 10% per 100 MPa. The mean reaction volume for the dissociation of calcium from the dye molecules is determined to be -21.3 ml mol-1 .


Physical and Chemical Properties Analysis

The fluorescent behavior of this compound is strongly dependent on temperature, pH, ionic strength, and pressure . It is used in physiological Ca2+ buffered solutions at different fixed concentrations of free Ca2+ and a specified dye concentration .

Scientific Research Applications

Biophysical Applications

Fura red, a fluorescent calcium indicator, has been utilized in various biophysical studies. For instance, it was injected into intact single muscle fibers to estimate the fraction of this compound molecules in the Ca2+-bound form at rest, providing insights into resting myoplasmic free [Ca2+] levels. This research demonstrated that approximately 85% of this compound indicator molecules are bound to muscle constituents, affecting its dissociation constant for Ca2+ and implying higher than previously estimated resting myoplasmic free [Ca2+] levels in frog fibers (Kurebayashi, Baylor, & Harkins, 1993).

Mechanism of Action

Fura Red works by binding to calcium ions (Ca2+), which leads to a decrease in its fluorescence. This property is utilized for ratiometric measurement of Ca2+ in single cells .

Future Directions

Fura Red has been used in high-throughput fluorescence assays for ion channels and GPCRs . It provides a robust platform for characterizing cell activation within primary cells, and offers a more accurate technique for studying the effect of drug treatment on receptor activation in a heterogeneous population of primary cells . Its future applications may continue to expand in the field of high-pressure bioscience .

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O20S/c1-23-6-7-31(44(15-36(50)61-19-57-24(2)46)16-37(51)62-20-58-25(3)47)34(10-23)55-8-9-56-35-12-28-11-29(13-30-40(54)43-41(66)42-30)65-33(28)14-32(35)45(17-38(52)63-21-59-26(4)48)18-39(53)64-22-60-27(5)49/h6-7,10-14H,8-9,15-22H2,1-5H3,(H2,42,43,54,66)/b30-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEXQZRGUKALLT-VVEOGCPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)/C=C/4\C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149732-62-7
Record name Fura red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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